

solubility of 2- (Carbamimidoylthio)ethanesulfonic acid in various solvents

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Compound of Interest

Compound Name: 2-
(Carbamimidoylthio)ethanesulfonic
acid

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The Solubility Profile of Amifostine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **2-(Carbamimidoylthio)ethanesulfonic acid**, known as Amifostine. Amifostine is a cytoprotective agent used to mitigate the toxic effects of chemotherapy and radiation therapy. A thorough understanding of its solubility is critical for formulation development, preclinical studies, and clinical applications.

Core Concepts

Amifostine is an organic thiophosphate prodrug.^[1] It is converted in vivo by alkaline phosphatase to its active, cytoprotective thiol metabolite, WR-1065.^[1] This active form is believed to be responsible for reducing the cumulative renal toxicity of cisplatin and mitigating the toxic effects of radiation on normal tissues.^[2] The differential protection of normal tissues is attributed to higher alkaline phosphatase activity, higher pH, and better vascularity in normal tissues compared to tumor tissue.^{[2][3]}

Quantitative Solubility Data

The solubility of Amifostine has been reported in various solvents. The data is summarized in the tables below for easy comparison. It is important to note that Amifostine can exist in different forms, such as the anhydrous form and the trihydrate form, which may influence its solubility.^[2]

Table 1: Solubility of Amifostine in Aqueous and Organic Solvents

Solvent	Solubility	Source
Water	Freely soluble	^[2] ^[3]
Water	1000 mg/mL	^[4]
Water	~450 mg/mL	^[4]
Water (trihydrate form, ambient)	~200 mg/mL	^[5]
Water (trihydrate form, 5°C)	~100 mg/mL	^[5]
95% Ethanol	< 0.01 mg/mL	^[4]
Ethanol	Insoluble	^[6]
Chloroform	< 0.01 mg/mL	^[4]
Toluene	< 0.01 mg/mL	^[4]
DMSO	Insoluble (Note: Moisture-contaminated DMSO may reduce solubility)	^[6]

Table 2: pH-Dependent Aqueous Solubility of Amifostine

pH	Observation	Source
< 10 (refrigerated)	Crystallization occurs in a 200 mg/mL solution.	[5]
≥ 10.0	Stable aqueous solutions can be prepared.	[5]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of Amifostine were not found in the immediate search, standard methodologies are widely used in the pharmaceutical sciences. The most common and reliable method is the shake-flask method.

Principle of the Shake-Flask Method

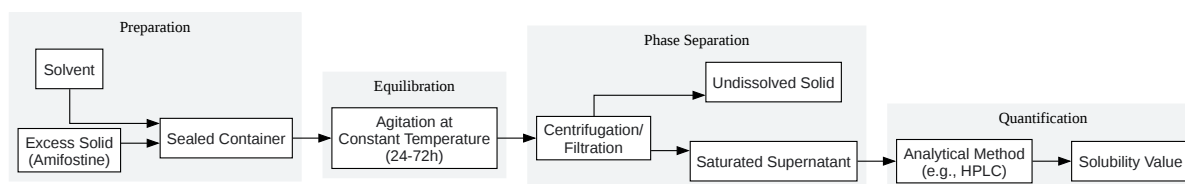
This method is considered the "gold standard" for determining thermodynamic solubility. It relies on achieving equilibrium between the dissolved solute and the undissolved solid drug in a specific solvent at a constant temperature.

General Experimental Workflow

A generalized workflow for determining the solubility of a compound like Amifostine using the shake-flask method is as follows:

- **Preparation of a Supersaturated Solution:** An excess amount of the solid compound (Amifostine) is added to a known volume of the solvent in a sealed container.
- **Equilibration:** The container is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase, often by centrifugation and/or filtration.
- **Quantification:** The concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- **Data Analysis:** The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

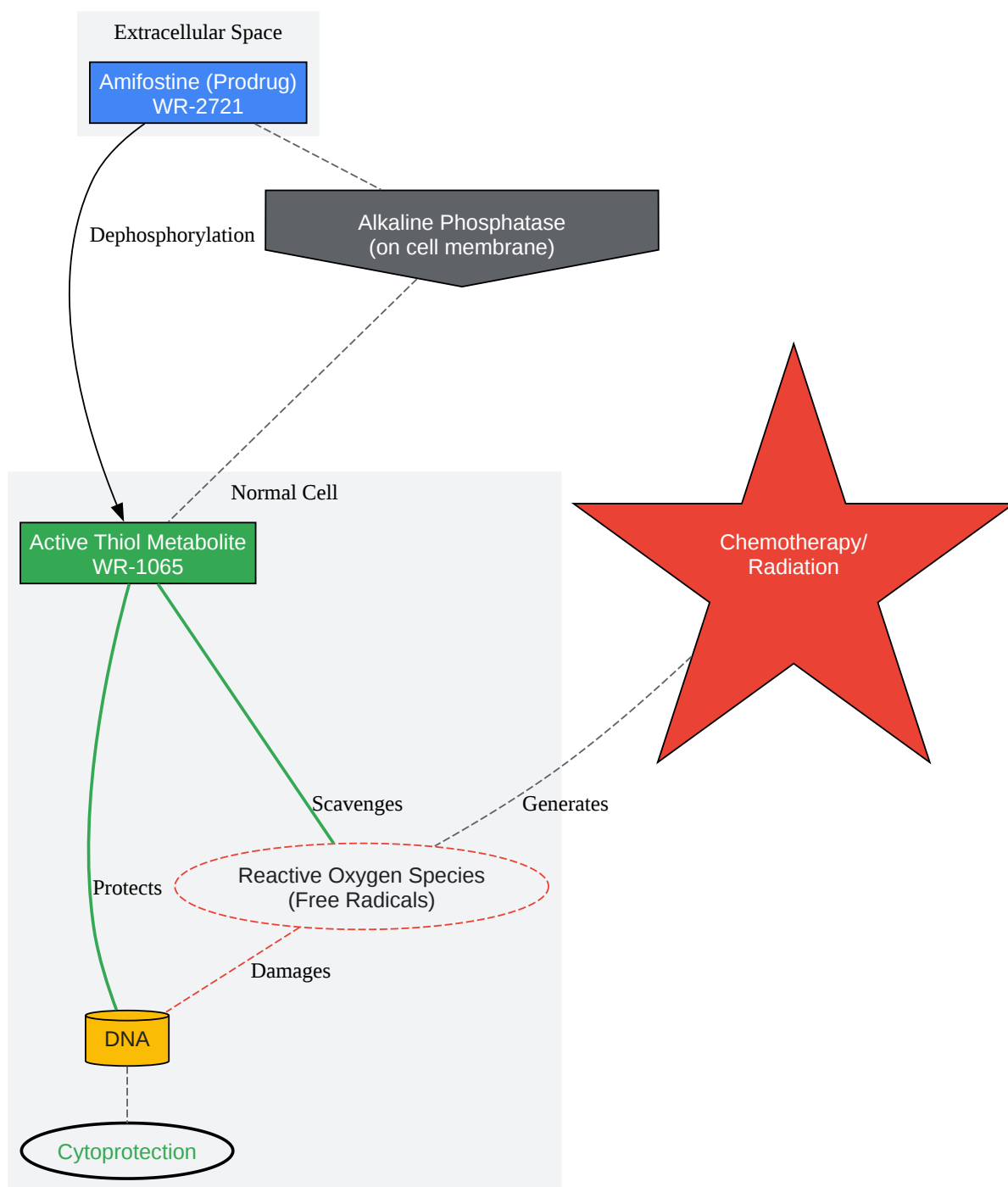


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Shake-Flask Method Workflow

Mechanism of Action: A Visual Representation

Amifostine's cytoprotective effect is initiated by its conversion to the active thiol metabolite, WR-1065. This process and the subsequent protective mechanisms are illustrated below.



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Mechanism of Action of Amifostine

The diagram illustrates that Amifostine, a prodrug, is dephosphorylated by alkaline phosphatase at the cell membrane of normal tissues to form the active thiol metabolite, WR-1065.^{[1][7]} This active metabolite can then exert its cytoprotective effects by scavenging harmful reactive oxygen species (free radicals) generated by chemotherapy or radiation and by protecting DNA from damage.^{[7][8][9]}

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